Topiroxostat tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topiroxostat tosylate is a selective xanthine oxidase inhibitor developed for the treatment and management of hyperuricemia and gout. Xanthine oxidase is an enzyme that regulates purine metabolism, and inhibition of this enzyme results in a reduction of serum urate levels . This compound is marketed under the names Topiloric and Uriadec and has been approved for therapeutic use in Japan since 2013 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of topiroxostat involves several steps:
Reaction of 4-cyanopyridine with hydrazine hydrate: This reaction is carried out in the presence of a solvent (ethanol) and an alkaline reagent (sodium methoxide) under heat preservation and stirring conditions to obtain an intermediate.
Reaction of 4-picolinic acid with hydrogen peroxide: This step involves heating and stirring 4-picolinic acid in the presence of an acidic reagent and hydrogen peroxide to obtain isonicotinic acid nitrogen oxide.
Combination of intermediates: The intermediate obtained from the first step is reacted with isonicotinic acid nitrogen oxide under catalytic conditions to obtain another intermediate.
Industrial Production Methods
The industrial production of topiroxostat follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions, purification steps, and crystallization to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Topiroxostat tosylate undergoes various chemical reactions, including:
Oxidation: Inhibition of xanthine oxidase involves the oxidation of hypoxanthine to xanthine and xanthine to uric acid.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: The conversion of alcohol to tosylate proceeds with retention of configuration at the electrophilic carbon.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and acidic conditions.
Reduction: Specific reducing agents and conditions are used depending on the desired product.
Substitution: Tosyl chloride is commonly used for the conversion of alcohol to tosylate.
Major Products Formed
The major products formed from these reactions include various intermediates and the final topiroxostat compound, which is used for therapeutic purposes .
Scientific Research Applications
Topiroxostat tosylate has several scientific research applications:
Mechanism of Action
Topiroxostat tosylate exerts its effects by competitively inhibiting xanthine oxidase in a selective and time-dependent manner. This inhibition reduces the synthesis of uric acid, thereby lowering the concentration of insoluble urates and uric acid in tissues, plasma, and urine . The compound interacts with multiple amino acid residues of the solvent channel and forms a reaction intermediate by covalent binding with molybdenum ions .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A purine analog that is also a xanthine oxidase inhibitor but is often associated with side effects and renal complications.
Oxypurinol: Another purine analog with similar effects to allopurinol.
Febuxostat: A non-purine xanthine oxidase inhibitor with a different mechanism of action compared to topiroxostat.
Uniqueness
Topiroxostat tosylate is unique in its selective inhibition of xanthine oxidase and its efficacy in patients with chronic kidney diseases. Unlike allopurinol, topiroxostat and its metabolites are shown to be unaffected by renal complications, making it a suitable option for patients with such conditions .
Properties
CAS No. |
577778-88-2 |
---|---|
Molecular Formula |
C20H16N6O3S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N6.C7H8O3S/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-7H,(H,17,18,19);2-5H,1H3,(H,8,9,10) |
InChI Key |
HCEPIFBYVFRGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.